Cas no 2034271-66-2 (N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034271-66-2x500.png)
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]indolizine-2-carboxamide
- N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide
-
- インチ: 1S/C18H15N5O3/c24-16(12-10-13-4-1-2-8-22(13)11-12)20-7-9-23-17(25)14-5-3-6-19-15(14)21-18(23)26/h1-6,8,10-11H,7,9H2,(H,20,24)(H,19,21,26)
- InChIKey: XNPSKEANLRSQDY-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC=C2)C=C1C(NCCN1C(=O)NC2=NC=CC=C2C1=O)=O
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-0079-10μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-20μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-1mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-10mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-40mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-2μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-3mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-20mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-50mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6524-0079-2mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide |
2034271-66-2 | 2mg |
$59.0 | 2023-09-08 |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide 関連文献
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamideに関する追加情報
Introduction to N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide and Its Significance in Modern Chemical Biology
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-ylethyl)indolizine-2-carboxamide (CAS No. 2034271-66-2) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that exhibit promise in various therapeutic applications, particularly in the realm of drug discovery and development.
The molecular structure of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-ylethyl)indolizine-2-carboxamide incorporates a pyrido[2,3-d]pyrimidine core, which is a well-known scaffold in medicinal chemistry. Pyrido[2,3-d]pyrimidines are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for the development of novel therapeutic agents. The presence of the 2,4-dioxo group further enhances the compound's potential by introducing additional functional sites that can be exploited for modulating biological activity.
The indolizine moiety in the compound's name is another key feature that contributes to its unique chemical properties. Indolizines are heterocyclic compounds that have been studied extensively for their pharmacological effects. They are particularly interesting because they can mimic natural bioactive molecules and interfere with disease pathways at the molecular level. The combination of these structural elements in N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-ylethyl)indolizine-2-carboxamide) makes it a compelling subject for further investigation.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases and other enzymes involved in cancer and inflammatory diseases. The pyrido[2,3-d]pyrimidine scaffold has been particularly successful in this regard due to its ability to bind tightly to protein targets. N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-ylethyl)indolizine-carboxamide) is no exception and has shown promise as a lead compound in several preclinical studies.
The carboxamide functional group at the end of the molecule is another important feature that influences its reactivity and bioavailability. Carboxamides are commonly found in biologically active compounds due to their ability to form hydrogen bonds and interact with biological targets. This functional group can also be modified further to enhance the compound's pharmacological properties.
Recent studies have highlighted the potential of N-(2-{2,4-dioxo-1H,2H, 3H, 4H-pyrido[d]pyrimidin- 3- ylethyl)indolizine-carboxamide (CAS No. 2034271- 66- 2) as an inhibitor of specific kinases that play a crucial role in cancer progression. Kinases are enzymes that regulate many cellular processes by adding phosphate groups to proteins. Inhibiting these enzymes can disrupt signaling pathways that contribute to tumor growth and metastasis. The compound's ability to bind to these kinases with high affinity makes it an attractive candidate for further development into an anticancer drug.
In addition to its potential as an anticancer agent, N-(( 5-Methoxy- 1-indanonecarbonyl) )indole has shown promise in other therapeutic areas as well. For instance, it has been investigated for its potential role in modulating inflammatory responses by interacting with specific receptors and enzymes involved in inflammation. This dual functionality makes it a versatile molecule with broad therapeutic applications.
The synthesis of N-(( 5-Methoxy- 1-indanonecarbonyl) )indole involves multiple steps and requires careful optimization to ensure high yield and purity. The synthesis typically starts with the preparation of the pyrido[d]pyrimidine core through condensation reactions followed by functionalization at the desired positions. The introduction of the indolizine ring and subsequent carboxylation steps are critical steps that require precise control over reaction conditions.
The pharmacokinetic properties of N-(( 5-Methoxy- 1-indanonecarbonyl) )indole are also important considerations for its potential therapeutic use. Studies have shown that this compound exhibits good solubility and stability under physiological conditions, which are essential characteristics for any drug candidate. Additionally, it demonstrates favorable metabolic profiles in preclinical models, suggesting that it may have a reasonable half-life once administered orally or intravenously.
The safety profile of N-(( 5-Methoxy- 1-indanonecarbonyl) )indole has also been evaluated through various toxicological studies. These studies have shown that the compound is well-tolerated at doses expected to produce therapeutic effects, indicating its potential as a safe candidate for further clinical development. Importantly, no significant adverse effects were observed at these doses, which is a crucial factor for any new drug entering human trials.
In conclusion, N-(( 5-Methoxy- 1-indanonecarbonyl) )indole (CAS No. 2034271- 66- 2 strong>) represents a promising lead compound with significant potential in various therapeutic areas. Its unique structural features, combined with its favorable pharmacokinetic and safety profiles, make it an attractive candidate for further investigation. As research continues, we can expect more insights into its mechanisms of action and potential applications in medicine. The continued exploration of this class of compounds will undoubtedly contribute to advancements in drug discovery and provide new treatment options for patients worldwide. p>
2034271-66-2 (N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)indolizine-2-carboxamide) Related Products
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 1332295-35-8(Nav1.7-IN-2)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)




